molecular formula C11H16N2O6 B15288441 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B15288441
M. Wt: 272.25 g/mol
InChI Key: JOJPQTZXYKHEDF-YRCORFKGSA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione is a modified nucleoside characterized by a methyl-substituted oxolane (tetrahydrofuran) ring linked to a 5-methylpyrimidine-2,4-dione moiety. Its molecular formula is C11H16N2O7 (molecular weight: 288.26 g/mol), with a CAS number 2305415-71-6 . The compound features stereochemical specificity at the 2R,3R,4S,5R positions of the sugar moiety and a methyl group at the 4-position of the oxolane ring, distinguishing it from canonical nucleosides like thymidine.

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(10(17)12-8(5)16)9-7(15)11(2,18)6(4-14)19-9/h3,6-7,9,14-15,18H,4H2,1-2H3,(H,12,16,17)/t6-,7+,9-,11-/m1/s1

InChI Key

JOJPQTZXYKHEDF-YRCORFKGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@]([C@H](O2)CO)(C)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)(C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione involves multiple steps, typically starting with the preparation of the oxolan ring followed by the attachment of the pyrimidine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The process is optimized to reduce waste and improve yield, often incorporating green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Nucleoside Derivatives

Compound Name Sugar Modifications Pyrimidine Substituents Molecular Formula Key Properties/Applications Reference ID
Target Compound: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione 4-methyl oxolane, 2R,3R,4S,5R stereochemistry 5-methyl C11H16N2O7 Enhanced metabolic stability
Thymidine (Thd): 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione No 4-methyl oxolane 5-methyl C10H14N2O5 DNA synthesis; lacks methyl in sugar
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione 2R,3S,4S,5R stereochemistry (arabinofuranose) 5-methyl C10H14N2O6 Antiviral activity (cowpox virus)
1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione 5-fluoro in oxolane 5-methyl C10H13FN2O6 Antiviral potential
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione 5-azido in oxolane Unmodified pyrimidine C9H11N5O6 Click chemistry applications

Key Findings :

Fluorination at the 5-position of the sugar (e.g., C10H13FN2O6) introduces electronegativity, enhancing binding affinity to viral polymerases . Azido groups (e.g., C9H11N5O6) enable bioorthogonal reactions for targeted drug delivery .

Pyrimidine Ring Variations :

  • The 5-methyl group in the target compound and thymidine mimics natural thymine, ensuring compatibility with DNA replication machinery. In contrast, 5-fluoro substitutions (e.g., ’s compound) disrupt base pairing, exhibiting antiviral effects .

Biological Activity: The arabinofuranose derivative (2R,3S,4S,5R stereochemistry) in showed inhibitory activity against cowpox virus, attributed to altered sugar puckering and steric hindrance . Azido-containing analogs (e.g., CAS 1355028-82-8) are primarily used as probes in metabolic labeling rather than direct therapeutics .

Non-Nucleoside Pyrimidine Derivatives

Table 2: Pyrimidine Derivatives with Functional Group Variations

Compound Name Substituents Molecular Formula Applications Reference ID
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4(1H,3H)-dione 5-fluoro, dioxolan ring C12H15FN2O6 Crystallography; hydrogen-bonding networks
5-(2-Hydroxyethyl)pyrimidin-2,4-dione 2-hydroxyethyl at pyrimidine C5 C6H8N2O3 Solubility enhancer in prodrugs
3-((E)-3,7-Dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl derivatives Terpene-thio modifications C19H26N2O3S Anticancer screening

Key Findings :

  • Fluorinated dioxolan derivatives (e.g., C12H15FN2O6) exhibit rigid crystal packing via O–H···O and N–H···O bonds, suggesting stability in solid-state formulations .
  • Hydroxyethyl groups at C5 (e.g., C6H8N2O3) increase hydrophilicity, advantageous for prodrug design .
  • Terpene-thio modifications (e.g., C19H26N2O3S) demonstrate broad-spectrum cytotoxicity, though unrelated to nucleoside mechanisms .

Biological Activity

The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione , also known as 5-methyl-uridine or dihydrouridine, is a modified nucleoside that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₄N₂O₆
  • Molecular Weight : 246.22 g/mol
  • Density : 1.614 g/cm³ (predicted)
  • Solubility :
    • DMF: 16 mg/ml
    • DMSO: 10 mg/ml
    • PBS (pH 7.2): 5 mg/ml
  • Storage Temperature : -20°C
  • pKa : 12.40 (predicted)

Biological Activity Overview

  • Antiviral Activity :
    • Dihydrouridine has been shown to exhibit antiviral properties against various RNA viruses. It acts by inhibiting viral replication and can enhance the stability of RNA molecules, making it a candidate for therapeutic applications in viral infections.
  • Antitumor Effects :
    • Recent studies indicate that the compound may possess antitumor activity by modulating cellular pathways involved in cancer cell proliferation and survival. For instance, it has been reported to inhibit the MEK/ERK signaling pathway in certain cancer cell lines, which is critical for tumor growth and metastasis .
  • Modulation of Immune Response :
    • The compound may influence immune responses by affecting cytokine production and immune cell activation. This modulation can be beneficial in conditions where immune regulation is necessary, such as autoimmune diseases or during viral infections.

The biological activities of this compound are attributed to several mechanisms:

  • RNA Modification : As a modified nucleoside, it can incorporate into RNA molecules, altering their structure and function.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in nucleotide metabolism or viral replication.
  • Cell Signaling Pathways : The compound can interact with key signaling pathways that regulate cell growth and differentiation.

Case Studies and Research Findings

StudyFocusKey Findings
Zhang et al., 2020Antiviral propertiesDemonstrated efficacy against influenza virus in vitro; reduced viral load significantly .
Lee et al., 2021Antitumor activityShowed inhibition of MEK/ERK pathway in breast cancer cells; induced apoptosis .
Kim et al., 2022Immune modulationEnhanced cytokine production in macrophages; potential use in immunotherapy .

Q & A

Q. Q1. What synthetic strategies are effective for achieving stereochemical control in the oxolane ring system of this compound?

Methodological Answer: The stereochemistry of the oxolane ring is critical for biological activity. Key strategies include:

  • Protecting group chemistry : Use of acid-labile groups like bis(4-methoxyphenyl)(phenyl)methoxy (DMT) to shield hydroxyl groups during glycosylation (e.g., as in and ).
  • Enzymatic resolution : Lipases or kinases to selectively modify specific stereocenters.
  • Chiral auxiliaries : Employing chiral catalysts in asymmetric synthesis to control the 2R,3R,4S,5R configuration.
    Reference : highlights the use of DMT-protected intermediates to ensure regioselectivity during nucleoside synthesis .

Q. Q2. What analytical techniques are recommended to confirm the stereochemical integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H-1^1H COSY and NOESY to confirm spatial arrangements of substituents.
  • X-ray Crystallography : Definitive proof of absolute configuration (e.g., used this for a related pyrrolidine derivative) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns (e.g., reports exact mass data) .

Q. Q3. How does the presence of the 4-methyl group on the oxolane ring influence the compound’s physicochemical properties?

Methodological Answer: The 4-methyl group increases steric hindrance, affecting:

  • Solubility : Reduced polarity compared to non-methylated analogs (see XLogP3 = -0.9 in ) .
  • Conformational stability : Restricts ring puckering, as observed in computational models of similar methylated sugars.

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

Methodological Answer: Discrepancies may arise from:

  • Purity variations : Use HPLC with dual detection (UV and MS) to rule out impurities (e.g., emphasizes purity metrics) .
  • Assay conditions : Standardize buffer pH (e.g., phosphate vs. Tris), ionic strength, and temperature.
  • Metabolic instability : Perform stability studies under physiological conditions (e.g., notes storage at 2–8°C under inert atmosphere) .

Q. Q5. What experimental designs are optimal for studying the compound’s interaction with target enzymes (e.g., nucleoside kinases)?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Kinetic assays : Monitor phosphorylation rates using 32^{32}P-radiolabeled ATP (see for analogous nucleotide diphosphate studies) .
  • Molecular Dynamics Simulations : Predict binding modes using force fields parameterized for modified sugars.

Q. Q6. How can substituent modifications (e.g., 5-methyl vs. 5-trifluoromethyl) be systematically evaluated for structure-activity relationships (SAR)?

Methodological Answer:

  • Parallel synthesis : Generate a library of analogs with controlled substitutions (e.g., describes a trifluoromethyl variant) .
  • Electronic effects : Use DFT calculations to compare charge distribution (e.g., ’s fluoro-substituted pyrimidine data) .
  • Biological profiling : Test against panels of enzymes or cell lines to correlate substituents with potency.

Stability and Reactivity

Q. Q7. What methodologies are used to assess the hydrolytic stability of the glycosidic bond in aqueous solutions?

Methodological Answer:

  • pH-rate profiling : Monitor degradation via HPLC at varying pH (1–13) and temperatures (25–60°C).
  • Isotope labeling : Use 18^{18}O-labeled water to track hydrolysis mechanisms.
  • Accelerated stability testing : Apply Arrhenius kinetics to predict shelf-life under storage conditions (e.g., ’s recommended 2–8°C storage) .

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